methyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate
Description
Methyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4, an indol-3-yl moiety at position 5, and a methyl butanoate sulfanyl chain at position 3 (Fig. 1). Its molecular formula is C₂₃H₂₃N₄O₃S, with a molecular weight of 459.52 g/mol . The 1,2,4-triazole scaffold is known for its versatility in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory applications.
Properties
IUPAC Name |
methyl 2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-4-20(22(28)29-3)31-23-26-25-21(18-14-24-19-9-7-6-8-17(18)19)27(23)15-10-12-16(13-11-15)30-5-2/h6-14,20,24H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHBORHFHSIMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C(N1C2=CC=C(C=C2)OCC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, synthesis, and the implications of its structural components on its efficacy.
Synthesis and Structural Analysis
The compound is synthesized through a multi-step process that typically involves the formation of a triazole ring via cyclization reactions. The synthesis pathway often includes:
- Formation of Indole Derivatives : Starting from indole precursors, various substitutions are introduced to achieve the desired ethoxyphenyl and triazole functionalities.
- Cyclization : The introduction of sulfur and subsequent cyclization forms the triazole ring.
- Esterification : The final step involves esterification to yield the methyl ester form.
The structural elucidation is performed using spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming the presence of key functional groups that contribute to its biological activity.
Biological Activity
The biological activities of this compound have been studied in various contexts:
Antimicrobial Activity
Research indicates that compounds containing indole and triazole moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates:
- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.
- Fungicidal Activity : Shows promise in inhibiting fungal growth, particularly in strains resistant to conventional antifungals.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest:
- Cytotoxicity against Cancer Cell Lines : The compound exhibits selective cytotoxicity towards various cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : Potential mechanisms include induction of apoptosis and inhibition of cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, derivatives similar to this compound were synthesized and screened for antimicrobial activity. The results indicated that compounds with similar structures showed minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/mL against various pathogens .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 | Strong |
| Compound B | 8 | Moderate |
| Compound C | 16 | Weak |
Case Study 2: Anticancer Activity
A recent study assessed the anticancer properties of triazole derivatives, including this compound. The compound demonstrated an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 20 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, methyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is compared to three analogous triazole derivatives (Table 1).
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Findings
Substituent-Driven Bioactivity: The indol-3-yl group in the target compound may enhance binding to biological targets (e.g., kinases or GPCRs) due to its planar aromatic structure, similar to pyridyl groups in . Ethoxyphenyl vs.
Synthetic Flexibility :
- The target compound’s synthesis likely parallels methods in , where sodium ethoxide facilitates thioether bond formation. However, the indole moiety may require protective-group strategies to prevent side reactions.
Solubility and Stability: The methyl butanoate sulfanyl group balances solubility better than the phenylsulfonyl group in , which is highly lipophilic. However, it is less polar than the hydroxyl-substituted triazolone in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
